![molecular formula C21H23N5O3 B2954939 1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea CAS No. 1798490-49-9](/img/structure/B2954939.png)
1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that includes several functional groups such as furan, imidazole, pyrazole, ethyl, and methoxyphenethyl . These groups are common in many organic compounds and have various properties and reactivities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings (furan, imidazole, pyrazole) suggests that the compound would have a fairly rigid and complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the furan ring is aromatic and can participate in electrophilic substitution reactions . The imidazole and pyrazole rings are also likely to influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- Novel Pyridine and Naphthyridine Derivatives : Abdelrazek et al. (2010) explored the synthesis of novel pyridine and naphthyridine derivatives, including reactions with furan and imidazole derivatives. This research demonstrates the compound's role in synthesizing complex heterocyclic structures, which are foundational in drug development and other chemical applications (Abdelrazek et al., 2010).
Antiproliferative Activity
- Targeting P53 in Cancer Cell Lines : Bazin et al. (2016) synthesized a series of (imidazo[1,2-a]pyrazin-6-yl)ureas, highlighting one derivative's cytostatic activity against non-small cell lung cancer cell lines. This study suggests the potential for compounds within this chemical framework to reactivate mutant p53, offering a novel pathway for cancer treatment (Bazin et al., 2016).
Spectroscopic Characterization and Computational Study
- Reactivity of Imidazole Derivatives : Hossain et al. (2018) focused on the synthesis, spectroscopic characterization, and reactivity of two newly synthesized imidazole derivatives. Their research, combining experimental and computational approaches, provides insights into the compounds' reactive properties, highlighting their potential for further chemical and pharmacological applications (Hossain et al., 2018).
Antimicrobial and Antioxidant Activities
- Novel Chitosan Schiff Bases : Hamed et al. (2020) synthesized Schiff bases of chitosan using heteroaryl pyrazole derivatives, showing moderate antimicrobial activity. This research underlines the utility of such compounds in creating new materials with biological activity (Hamed et al., 2020).
Molecular Docking and DFT Analysis
- Analysis and Docking of Imidazole Derivatives : Thomas et al. (2018) synthesized and analyzed two imidazole derivatives, exploring their reactive properties through DFT and molecular dynamics simulations. Their study also included molecular docking to evaluate potential biological interactions, illustrating the comprehensive approach to understanding such compounds' chemical and biological activities (Thomas et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-28-17-6-4-16(5-7-17)8-9-22-21(27)23-10-11-25-12-13-26-20(25)15-18(24-26)19-3-2-14-29-19/h2-7,12-15H,8-11H2,1H3,(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFQBDUZXPYIEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

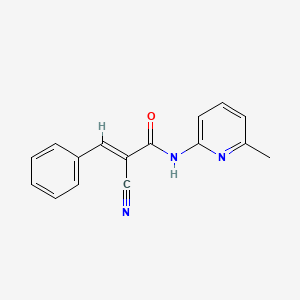

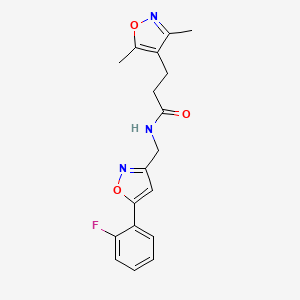
![2,4-Dimethoxythieno[3,2-d]pyrimidine](/img/structure/B2954861.png)
amine hydrochloride](/img/structure/B2954862.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(pyridin-2-yl)methanone](/img/structure/B2954865.png)
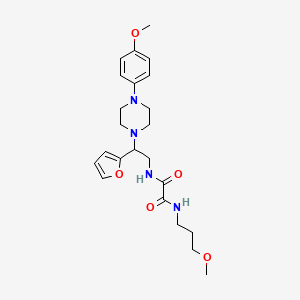
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2954870.png)
![Butyl 4-[(4-ethylthiadiazole-5-carbonyl)amino]benzoate](/img/structure/B2954871.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2954873.png)
![3-fluoro-4-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2954874.png)
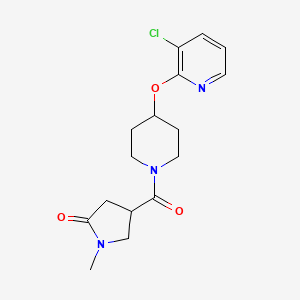
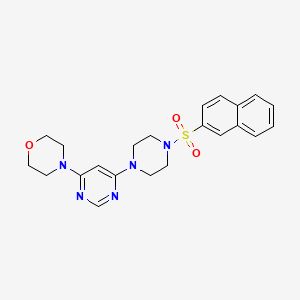
![Tert-butyl (1R,5R,6R)-6-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2954878.png)